1-(Benzofuran-5-yl)ethanone

Beschreibung

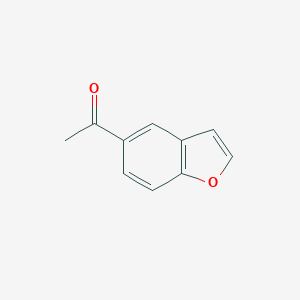

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzofuran 5 Yl Ethanone and Its Derivatives

General Strategies for Benzofuran (B130515) Core Synthesis

The construction of the benzofuran nucleus is the foundational step in the synthesis of 1-(benzofuran-5-yl)ethanone. Numerous classical and contemporary methods have been developed to this end. A common and versatile approach involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974). mdpi.com This method provides a straightforward route to 2-acetyl-3-methylbenzofuran derivatives, which can be further modified to introduce the desired acetyl group at the 5-position.

Another widely employed strategy is the Perkin reaction, which typically involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) and its corresponding salt. While traditionally used for the synthesis of coumarins, modifications of the Perkin reaction can be adapted to form the furan (B31954) ring of the benzofuran system.

Furthermore, intramolecular cyclization reactions are a cornerstone of benzofuran synthesis. These can include the cyclization of α-aryloxyketones, often facilitated by acid catalysts. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the benzofuran ring.

Direct Synthesis of this compound and its Substituted Analogs

The direct synthesis of this compound and its analogs often involves strategies that either build the benzofuran ring with the acetyl group already in place or introduce the acetyl group onto a pre-formed benzofuran scaffold.

One notable method involves a one-pot transformation of 3-bromo-4-hydroxyacetophenone or 4-hydroxy-3-iodoacetophenone. These precursors undergo a Sonogashira coupling with an alkyne, followed by in-situ cyclization to form the 5-acetylbenzofuran derivative. For instance, the reaction with phenylacetylene (B144264) yields 5-acetyl-2-phenylbenzofuran.

Friedel-Crafts acylation of benzofuran presents another direct route. However, this method can suffer from a lack of regioselectivity, potentially yielding a mixture of isomers. The directing effects of existing substituents on the benzofuran ring play a crucial role in determining the position of acylation.

A summary of starting materials and the resulting 5-acetylbenzofuran derivatives from various synthetic approaches is presented in Table 1.

Table 1: Examples of Starting Materials and Products in the Synthesis of 5-Acetylbenzofuran Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Bromo-4-hydroxyacetophenone, Phenylacetylene | Pd/PtBu3/CuI, Diisopropylamine | 5-Acetyl-2-phenylbenzofuran | |

| 4-Hydroxy-3-iodoacetophenone, Phenylacetylene | Pd/PtBu3/CuI, Diisopropylamine | 5-Acetyl-2-phenylbenzofuran |

Advanced Synthetic Routes for Derivatization

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical transformations. These methods have been successfully applied to the synthesis and derivatization of benzofurans, including those bearing an acetyl group.

One-Pot Reaction Systems

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. A prime example is the palladium-catalyzed one-pot synthesis of benzofurans from o-bromophenols and ketones. nih.govorganic-chemistry.org This process involves the arylation of the ketone enolate followed by an acid-catalyzed cyclization to afford the benzofuran. This strategy can be adapted to produce this compound by selecting the appropriate substituted phenol (B47542) and a ketone that can provide the acetyl group. The utility of such one-pot procedures has been demonstrated in the synthesis of various substituted benzofurans in moderate to excellent yields. nih.govdtu.dk

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govkcl.ac.uk The synthesis of benzofuran derivatives has benefited significantly from this technology. For instance, the reaction of benzofuran-2-carbohydrazides with chalcone (B49325) derivatives to form benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanone (B1245722) derivatives has been efficiently carried out using microwave irradiation. nih.gov Similarly, microwave-assisted synthesis of benzofuran-3(2H)-ones has been reported, showcasing the versatility of this technique for constructing the core benzofuran structure under controlled heating conditions. nih.gov While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed, the existing literature on related structures suggests its high potential for this target molecule. kcl.ac.ukmdpi.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides another green and efficient alternative to conventional heating methods. The use of sonication can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. Ultrasound has been successfully employed in the synthesis of various benzofuran derivatives. For example, the synthesis of 2-substituted benzofurans has been achieved via a one-pot method involving sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond-forming reactions under ultrasound irradiation. nih.govnih.gov Furthermore, the synthesis of 2,3-dihydrobenzofuran (B1216630) appended chalcones has been promoted by ultrasound, demonstrating its utility in reactions involving benzofuran precursors. scielo.org.zasemanticscholar.org

Palladium-Catalyzed Cross-Coupling and Heteroannulation

Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and benzofuran synthesis is no exception. nih.gov Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing the benzofuran ring. This reaction, often followed by an intramolecular cyclization, allows for the efficient synthesis of highly substituted benzofurans. nih.gov One-pot procedures combining Sonogashira coupling with subsequent cyclization have been developed, providing a streamlined approach to the benzofuran core. nih.gov Additionally, palladium-catalyzed enolate arylation of ketones with o-bromophenols offers a direct route to the benzofuran system. nih.govorganic-chemistry.org The versatility of palladium catalysis also extends to Tsuji-Trost type reactions, enabling the substitution of benzofuran-2-ylmethyl acetates with various nucleophiles. unicatt.it

Table 2: Summary of Advanced Synthetic Methodologies for Benzofuran Derivatives

| Methodology | Key Features | Example Application | References |

|---|---|---|---|

| One-Pot Reaction Systems | Multiple steps in a single pot, increased efficiency. | Synthesis of benzofurans from o-bromophenols and ketones. | nih.govorganic-chemistry.orgdtu.dk |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Synthesis of benzofuran-2-yl pyrazoline derivatives and benzofuran-3(2H)-ones. | kcl.ac.uknih.govnih.govmdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, green chemistry approach. | One-pot synthesis of 2-substituted benzofurans and dihydrobenzofuran chalcones. | nih.govnih.govscielo.org.zasemanticscholar.org |

| Palladium-Catalyzed Reactions | High efficiency and selectivity in C-C and C-O bond formation. | Sonogashira coupling/cyclization and enolate arylation for benzofuran synthesis. | nih.govorganic-chemistry.orgnih.govnih.govunicatt.it |

Claisen–Schmidt Condensation Reactions

The Claisen-Schmidt condensation is a reliable and widely used method for forming carbon-carbon bonds to synthesize α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgscispace.com This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It represents a type of crossed aldol (B89426) condensation. wikipedia.org

In the context of this compound, this methodology is pivotal for synthesizing benzofuran-containing chalcone derivatives. The reaction proceeds by treating this compound with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695). scienceopen.comnih.gov The base facilitates the deprotonation of the α-carbon of the ethanone (B97240) moiety, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. magritek.com The subsequent β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone structure. magritek.com The reaction conditions are generally mild, tolerating a wide range of functional groups on both the ketone and aldehyde reactants. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its high efficiency, regioselectivity, and mild reaction conditions. rsc.orgtaylorfrancis.com This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an alkyne-functionalized molecule with an azide-functionalized one. nih.govimist.ma The use of a copper(I) catalyst is crucial for accelerating the reaction and ensuring the specific formation of the 1,4-isomer. rsc.org

While direct applications starting from this compound are not extensively detailed, this methodology offers a powerful tool for creating complex benzofuran derivatives. A synthetic strategy would involve first modifying this compound or its derivatives to introduce either a terminal alkyne or an azide (B81097) group. For instance, an alkyne group could be introduced via Sonogashira coupling to a halogenated benzofuran precursor, or an azide could be installed via nucleophilic substitution of a corresponding halide. The resulting functionalized benzofuran derivative can then be "clicked" with a complementary azide or alkyne-containing molecule, enabling the synthesis of sophisticated hybrid molecules that incorporate the benzofuran scaffold. imist.ma

Synthesis of Specific Derivative Classes of this compound

Benzoxazepine Derivatives

Benzoxazepines are seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms. A plausible synthetic route to benzoxazepine derivatives from this compound begins with the formation of an intermediate Schiff base (or imine). This is achieved through the condensation of the ketone with a suitable primary aromatic amine.

The subsequent step involves a cycloaddition reaction. For example, a (5+2) cycloaddition can be performed between the imine group of the Schiff base and a suitable dienophile. While specific examples starting directly from this compound are not prominent, a general methodology involves the acid-catalyzed reaction of imine compounds with isobenzofuran-1(3H)-one, which can lead to the formation of a 1,3-oxazepine ring system. medipol.edu.tr This approach highlights a potential pathway to fuse a benzofuran moiety with an oxazepine ring structure.

Chalcone Hybrids

Chalcone hybrids derived from this compound are synthesized via the Claisen-Schmidt condensation reaction, as described in section 3.3.5. scienceopen.com This reaction involves condensing this compound with various aromatic aldehydes in the presence of a base. derpharmachemica.com The resulting chalcones, which are α,β-unsaturated ketones, serve as key intermediates for the synthesis of other heterocyclic systems like pyrazoles. thepharmajournal.com The reaction is versatile, allowing for the introduction of a wide array of substituents on the aromatic aldehyde ring, thereby enabling the creation of a diverse library of benzofuran-chalcone hybrids. researchgate.net

Below is a table summarizing the synthesis of representative chalcone derivatives from a related acetyl benzofuran compound, illustrating the typical reaction conditions and outcomes.

| Aldehyde Reactant | Base/Solvent | Reaction Conditions | Product | Yield (%) | Ref |

| Naphthyl-4-carboxaldehyde | Alcoholic NaOH | Stirred overnight at room temperature | 3-(Naphthalen-2-yl)-1-(5-((3-(trifluoromethyl)phenyl)diazenyl)benzofuran-2-yl)prop-2-en-1-one | 75% | derpharmachemica.com |

Note: The table shows a derivative of the title compound to illustrate the synthetic principle.

Pyrazole (B372694) and Oxadiazole Derivatives

Pyrazole Derivatives: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are commonly synthesized from chalcone precursors. eurekaselect.com The synthesis is a two-step process starting from this compound. First, a benzofuran chalcone is prepared via Claisen-Schmidt condensation. thepharmajournal.com In the second step, this α,β-unsaturated ketone undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with the addition of a catalyst such as acetic acid. thepharmajournal.comdergipark.org.tr This reaction proceeds through an intramolecular Michael addition to form an intermediate pyrazoline, which can then be oxidized to the aromatic pyrazole ring. dergipark.org.tr

A representative reaction is the treatment of a naphthalen-benzofuran chalcone with hydrazine hydrate in ethanol, which is refluxed to yield the corresponding 4,5-dihydro-1H-pyrazole derivative. derpharmachemica.com

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. A common synthetic route to these compounds involves the cyclization of acid hydrazides. researchgate.netluxembourg-bio.com To synthesize oxadiazole derivatives from this compound, the acetyl group must first be converted into a carboxylic acid hydrazide moiety. This can be achieved through multistep synthesis, for example, by converting the acetyl group to a carboxymethyl group, followed by esterification and subsequent reaction with hydrazine hydrate.

The resulting benzofuran acid hydrazide can then be cyclized. A widely used method involves reacting the acid hydrazide with carbon disulfide in an alkaline alcoholic solution. researchgate.net Subsequent acidification of the reaction mixture yields the corresponding 1,3,4-oxadiazole-2-thione derivative. researchgate.net Alternatively, cyclodehydration of acylthiosemicarbazides (formed from the reaction of acid hydrazides with isothiocyanates) can also produce 1,3,4-oxadiazole (B1194373) derivatives. luxembourg-bio.com

Schiff Base Derivatives

Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). ekb.eg They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.eg

To prepare Schiff base derivatives of this compound, the ketone is reacted with a primary amine, typically an aromatic amine, in a solvent such as ethanol. The reaction is often catalyzed by a trace amount of acid and may require heating under reflux. ignited.in The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the imine product. ekb.eg This method allows for the synthesis of a wide range of Schiff bases by varying the primary amine reactant, leading to derivatives with diverse structural and electronic properties. ignited.in

Brominated Derivatives

The synthesis of brominated derivatives of this compound can be approached through various methodologies. These generally involve either the direct bromination of a pre-formed benzofuran-ethanone core or the construction of the benzofuran ring from brominated precursors. Research into the synthesis of brominated benzofuran derivatives is often driven by the fact that the introduction of bromine atoms can significantly alter the biological activity of the parent compound.

One common strategy for the synthesis of brominated benzofuran ethanones involves the reaction of a brominated salicylaldehyde with chloroacetone. For instance, the synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) has been achieved by heating 5-bromo-salicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol (B129727) for two hours. nih.gov This method builds the benzofuran ring system with the bromine atom already in place on the benzene (B151609) ring.

Another significant synthetic route is the direct bromination of the benzofuran ring system. A general procedure for such a transformation involves the use of N-Bromosuccinimide (NBS) as the brominating agent. In a typical reaction, the benzofuran derivative is dissolved in a solvent like dry carbon tetrachloride, followed by the addition of NBS and a catalytic amount of benzoyl peroxide. The mixture is then refluxed for an extended period, ranging from 24 to 48 hours. mdpi.com This method has been successfully employed in the synthesis of various brominated benzofuran derivatives. For example, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone using this method resulted in a product with bromine atoms on both the methyl group of the furan ring and the benzene ring. mdpi.com The presence of activating groups, such as methoxy (B1213986) groups, on the benzene ring can facilitate electrophilic substitution. mdpi.com

Furthermore, bromination can also be directed to the acetyl group of the ethanone moiety. The synthesis of 1-(benzofuran-2-yl)-2-bromoethanone is achieved by dissolving benzofuran-2-yl methyl ketone in methylene (B1212753) chloride and adding bromine, also in methylene chloride, at a reduced temperature of 5-10°C. The reaction is then stirred for two hours at 15°C. prepchem.com This indicates that the α-carbon of the ketone is susceptible to bromination under these conditions.

The following tables detail specific examples of synthesized brominated benzofuran ethanone derivatives, showcasing the outcomes of these synthetic strategies.

Table 1: Synthesized Brominated Benzofuran Ethanone Derivatives

| Compound Name | Molecular Formula | Yield (%) | Physical State | Melting Point (°C) |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 30 | White powder | 103–106 |

| 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₂Br₂O₄ | 30 | Red powder | 165–171 |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₃BrO₃ | 60 | White powder | 108–113 |

| 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₃BrO₃ | 60 | Yellow powder | 98–105 |

Data sourced from multiple studies. mdpi.com

Table 2: Starting Materials and Reagents for Brominated Derivatives

| Target Compound | Starting Material(s) | Key Reagents |

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | 5-Bromo-salicylaldehyde, Chloroacetone | Potassium hydroxide, Methanol |

| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives | Substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone | N-Bromosuccinimide (NBS), Benzoyl peroxide |

| 1-(Benzofuran-2-yl)-2-bromoethanone | Benzofuran-2-yl methyl ketone | Bromine, Methylene chloride |

Information compiled from various synthetic reports. nih.govmdpi.comprepchem.com

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(Benzofuran-5-yl)ethanone, both ¹H and ¹³C NMR would provide definitive structural evidence.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The acetyl methyl protons would appear as a sharp singlet, typically downfield around δ 2.6 ppm due to the deshielding effect of the adjacent carbonyl group. The protons on the benzofuran (B130515) ring system would exhibit more complex patterns. The furan (B31954) ring protons, H-2 and H-3, would likely appear as doublets, with H-2 being more downfield than H-3. The protons on the benzene (B151609) portion of the ring, H-4, H-6, and H-7, would show characteristic aromatic region signals with splitting patterns dictated by their coupling with neighboring protons. Specifically, H-4 would likely be a singlet or a narrow doublet, H-7 a doublet, and H-6 a doublet of doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the ketone is the most downfield signal, expected in the δ 195-200 ppm range. The acetyl methyl carbon would be found significantly upfield, around δ 25-30 ppm. The eight carbons of the benzofuran ring system would produce distinct signals in the aromatic region (δ 105-160 ppm), with quaternary carbons and carbons attached to the oxygen atom having characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCH₃ | ~2.6 (s, 3H) | -COCH₃ | ~26.5 |

| H-3 | ~6.8 (d) | -C=O | ~197.0 |

| H-2 | ~7.7 (d) | C-3 | ~107.0 |

| H-7 | ~7.5 (d) | C-7 | ~112.0 |

| H-6 | ~7.9 (dd) | C-6 | ~124.0 |

| H-4 | ~8.2 (d) | C-4 | ~127.0 |

| C-5 | ~132.0 | ||

| C-3a | ~128.0 | ||

| C-2 | ~146.0 | ||

| C-7a | ~155.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. For this compound (C₁₀H₈O₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺•) corresponding to its exact mass of 160.0524 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The most common fragmentation pathways would involve the acetyl group. A primary fragmentation would be the loss of a methyl radical (•CH₃) to form a stable benzofuranoyl acylium ion [M-15]⁺, which would be a prominent peak. Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the ring, resulting in the loss of an acetyl radical (•COCH₃) or ketene (B1206846) (CH₂=C=O), leading to a peak corresponding to the benzofuranyl cation [M-43]⁺.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 160 | [C₁₀H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 89 | [C₆H₅O]⁺ | Further fragmentation of the benzofuran ring |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the ketone, expected in the region of 1680-1695 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C=C stretching bands for the aromatic and furan rings (approx. 1450-1600 cm⁻¹), and a characteristic C-O-C stretching vibration for the furan ether linkage around 1250 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic/Furan Ring |

| 2950-2850 | C-H Stretch | Methyl Group (-CH₃) |

| 1680-1695 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C Stretch | Aromatic/Furan Ring |

| ~1250 | C-O-C Stretch | Aryl Ether (Furan) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzofuran ring fused to a benzene ring constitutes a significant chromophore. The addition of the acetyl group in conjugation with this ring system extends the conjugation, shifting the absorption maxima to longer wavelengths (a bathochromic shift). The spectrum is expected to show intense absorptions corresponding to π → π* transitions, likely appearing as multiple bands in the 250-350 nm range. A weaker absorption band corresponding to the n → π* transition of the carbonyl group might also be observed at a longer wavelength, although it may be obscured by the more intense π → π* bands. Studies on similar benzofuran derivatives show characteristic absorption bands around 290 nm and a shoulder in the 325-350 nm region.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Pharmacological and Biological Activity Investigations

Anti-Cancer Activity

The anti-cancer potential of benzofuran (B130515) derivatives is a primary focus of ongoing research. mdpi.comnih.gov These compounds have demonstrated cytotoxic activity against numerous cancer cell lines, operating through mechanisms such as the induction of apoptosis. mdpi.comnih.gov The structural framework of benzofuran serves as a versatile scaffold for the development of novel anti-cancer agents. rsc.org

Derivatives of 1-(benzofuran-5-yl)ethanone have shown notable inhibitory effects on human breast cancer cell lines. For instance, the naturally occurring benzofuran derivative, 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone, isolated from Petasites hybridus roots, demonstrated moderate inhibitory activity against the proliferation of MCF-7 cells, with an IC50 value of 58 µmole/litre. researchgate.net

Furthermore, a series of synthesized benzofuran derivatives have been evaluated for their anti-proliferative activity against MCF-7 cells. One representative compound, 17i , exhibited potent anti-proliferation against MCF-7 tumor cells with an IC50 value of 2.90 ± 0.32 µM. nih.gov Another study reported that benzofuran-chalcone derivatives showed good to moderate activity against MCF-7 cells, with compound 33d displaying an IC50 value of 3.22 µM, which is more potent than the positive control, cisplatin (B142131) (IC50 = 12.25 µM). nih.gov

Table 1: Cytotoxic Activity of Benzofuran Derivatives against MCF-7 Breast Cancer Cell Line

| Compound | IC50 Value (µM) | Source |

| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone | 58 | researchgate.net |

| 17i | 2.90 ± 0.32 | nih.gov |

| 33d | 3.22 | nih.gov |

The cytotoxic effects of this compound derivatives have also been observed in lung cancer cell lines. A newly synthesized chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was found to have an IC50 value of 2.85 µM against the A549 human lung cancer cell line. uludag.edu.traccscience.com

In a separate study, a series of benzofuran derivatives were evaluated as novel Lysine-specific demethylase 1 (LSD1) inhibitors. The representative compound 17i showed anti-proliferative activity against A549 cells with an IC50 value of 5.74 ± 1.03 µM. nih.gov Additionally, the benzofuran-chalcone derivative 33d demonstrated an IC50 value of 2.74 µM against A549 cells, indicating higher potency than cisplatin (IC50 = 5.12 µM). nih.gov

Table 2: Cytotoxic Activity of Benzofuran Derivatives against A549 Lung Cancer Cell Line

| Compound | IC50 Value (µM) | Source |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | 2.85 | uludag.edu.traccscience.com |

| 17i | 5.74 ± 1.03 | nih.gov |

| 33d | 2.74 | nih.gov |

Significant cytotoxic activity has been reported for benzofuran derivatives against leukemia cell lines. Studies have shown that some of the most active benzofurans induce apoptosis in K562 and MOLT-4 leukemia cells. mdpi.comnih.gov For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone demonstrated selective toxicity against the K562 leukemic cell line with an IC50 value of 5.0 mM. mdpi.com

A set of nine newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were tested on the K562 chronic myelogenous leukemia cell line. mdpi.com Two of these compounds, 6 and 8 , exhibited selective action towards K562 cells. mdpi.com These compounds were found to induce apoptosis in K562 cells, confirming their proapoptotic properties. mdpi.com

The anti-cancer activity of this compound derivatives extends to a variety of other cancer cell lines.

Colorectal Cancer: A chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, showed significant cytotoxic effects with IC50 values of 0.59 µM and 0.35 µM for HCT116 and HT29 cells, respectively. uludag.edu.traccscience.com Another compound, 28g , was active against HCT-116 and HT-29 with IC50 values of 5.20 µM and 9.13 µM, respectively. nih.gov

Prostate Cancer: A study on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone evaluated their cytotoxicity against the PC3 human prostate cancer cell line. mdpi.com

Renal Cancer: The same study also tested these derivatives on the Caki-1 human renal cell carcinoma cell line. mdpi.com

Ovarian Cancer: A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were evaluated for their anticancer activity against the human ovarian cancer cell line A2780. rsc.org Compounds 32 and 33 were identified as the most active, with IC50 values of 12 µM and 11 µM, respectively. rsc.org

Table 3: Cytotoxic Activity of Benzofuran Derivatives against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Source |

| HCT116 | Colorectal | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | 0.59 | uludag.edu.traccscience.com |

| HT29 | Colorectal | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | 0.35 | uludag.edu.traccscience.com |

| HCT-116 | Colorectal | 28g | 5.20 | nih.gov |

| HT-29 | Colorectal | 28g | 9.13 | nih.gov |

| A2780 | Ovarian | 32 | 12 | rsc.org |

| A2780 | Ovarian | 33 | 11 | rsc.org |

The antitumor potential of benzofuran derivatives has been demonstrated in both in vitro and in vivo studies. In vitro, the anticancer effects of these compounds are often attributed to the induction of apoptosis through caspase-dependent pathways. mdpi.comnih.gov For example, compounds 6 and 8 , derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, were shown to induce apoptosis in K562 leukemia cells. mdpi.com

In vivo studies have also provided evidence for the antitumor efficacy of benzofuran derivatives. A study on the LSD1 inhibitor 17i in H460 xenograft tumor models revealed robust in vivo antitumor efficacy without significant side effects, highlighting its potential for further development. nih.gov

Antimicrobial Activity

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting both antibacterial and antifungal effects. mdpi.comnih.gov This has positioned them as a promising scaffold for the development of new antimicrobial agents. nih.govrsc.org

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzofuran ring. rsc.org For instance, a study of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives found that compound 7 showed moderate activity towards Gram-positive bacterial strains, with MIC values ranging from 16 to 64 µg/mL. mdpi.com

Other research has highlighted the effectiveness of benzofuran derivatives against a range of microorganisms. Some compounds have shown excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. nih.govrsc.org Specifically, compounds with a hydroxyl group at the C-6 position demonstrated excellent antibacterial activities against all tested strains with MIC80 values between 0.78 and 3.12 μg/mL. nih.gov Furthermore, certain benzofuranyl pyrazole (B372694) derivatives have displayed promising antifungal activities against Candida albicans, in some cases exceeding the efficacy of the reference drug fluconazole. rsc.org

The synthesis of various heterocyclic compounds incorporating the benzofuran structure has yielded derivatives with moderate antimicrobial activity when compared to standard drugs like Ampicillin and Griseofulvin. researchgate.net The versatility of the benzofuran scaffold allows for the creation of a diverse range of derivatives with significant potential in combating microbial infections. ptfarm.plnih.gov

Anti-Inflammatory and Immunomodulatory Effects

Beyond their antimicrobial properties, benzofuran derivatives have been extensively investigated for their ability to modulate the immune system and mitigate inflammatory responses.

Phagocytic cells, such as polymorphonuclear neutrophils (PMNs), produce reactive oxygen species (ROS) as part of the innate immune response to pathogens. However, excessive ROS production can lead to tissue damage and contribute to chronic inflammatory diseases. A natural benzofuran derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, has been shown to modulate this process. sci-hub.se This compound and its synthetic derivatives were evaluated for their effects on phagocytic ROS production using luminol- and lucigenin-amplified chemiluminescence, demonstrating an ability to inhibit the oxidative burst in both whole blood and isolated PMNs. sci-hub.se In contrast, some benzofuran derivatives have been observed to increase ROS levels in leukemia cells, suggesting their effects can be cell-type specific. nih.gov

Chemotaxis, the directed migration of immune cells toward a chemical stimulus, is a critical step in the inflammatory process. The same natural benzofuran, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, and its derivatives have demonstrated a strong ability to inhibit the chemotactic migration of PMNs. sci-hub.se This inhibitory action on a key function of phagocytes suggests a significant immunomodulatory potential. sci-hub.se

| Compound | % Inhibition (Mean ± SE) | IC₅₀ (µM, Mean ± SE) |

|---|---|---|

| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | 79.45 ± 3.62 | 12.95 ± 1.20 |

| Derivative 2 | 77.17 ± 1.58 | 1.78 ± 0.61 |

| Derivative 3 | 82.19 ± 2.74 | 7.48 ± 0.89 |

| Derivative 4 | 76.71 ± 3.94 | 10.43 ± 0.66 |

| Derivative 5 | 84.02 ± 4.18 | 4.24 ± 1.54 |

| Derivative 6 | 79.91 ± 2.09 | 2.53 ± 1.45 |

| Ibuprofen (Reference) | 73.52 ± 2.09 | 9.02 ± 2.23 |

The anti-inflammatory effects of benzofuran derivatives are also mediated through their influence on key signaling molecules and pathways. Cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) are major pro-inflammatory mediators. mdpi.com A novel piperazine/benzofuran hybrid compound, designated 5d, has been shown to down-regulate the secretion of both COX-2 and IL-6 in LPS-stimulated RAW264.7 cells. nih.govmdpi.com This compound attenuated TNF-α and IL-6 levels in a dose-dependent manner and significantly reduced the expression of COX-2. mdpi.com

Furthermore, a series of spiroindolone analogues incorporating a benzofuran moiety were evaluated for their inhibitory effects on pro-inflammatory cytokines. nih.gov Several of these compounds markedly inhibited the release of TNF-α and IL-6 in WI-38 fibroblast cells. nih.gov Molecular docking studies have also shown that various synthesized benzofuran derivatives exhibit good interactions with the active site of the COX-2 enzyme, comparable to the established anti-inflammatory drug Diclofenac. nih.gov

| Compound | % Inhibition | IC₅₀ (µM, Mean ± SD) |

|---|---|---|

| 5a | 57.38 | 20.42 ± 0.55 |

| Celecoxib (Reference) | 8.7 | 29.19 ± 0.33 |

Inhibition of Neutrophil Respiratory Burst

The respiratory burst in neutrophils is a critical component of the innate immune response, characterized by the rapid release of reactive oxygen species (ROS) to eliminate pathogens. However, excessive or prolonged activation can contribute to tissue damage in inflammatory conditions. Research into the anti-inflammatory properties of benzofuran derivatives has identified their potential to modulate this pathway.

Specific studies have demonstrated that certain benzofuran derivatives can significantly inhibit the neutrophil respiratory burst. For instance, two derivatives isolated from Liriope spicata var. prolifera, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, showed potent inhibitory activity against the respiratory burst stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA) nih.gov. These findings highlight the potential of the benzofuran core structure in developing novel anti-inflammatory agents that target neutrophil activity. While direct studies on this compound are limited, the activity of these related compounds suggests a promising area for future investigation.

| Compound | Assay | IC₅₀ (µM) |

|---|---|---|

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | PMA-Stimulated Neutrophil Respiratory Burst | 4.15 ± 0.07 |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | PMA-Stimulated Neutrophil Respiratory Burst | 5.96 ± 0.37 |

Antioxidant Activity

Benzofuran derivatives are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov The antioxidant potential of these compounds is often linked to the substitution pattern on the benzofuran ring system. It has been reported that transforming a chroman skeleton, like that in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov

The free radical scavenging ability of benzofuran derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

One study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that a compound with a hydroxyl (-OH) substitution exhibited the ability to scavenge DPPH radicals. koreascience.krnih.govresearchgate.net Another investigation into 3,3-disubstituted-3H-benzofuran-2-one derivatives also confirmed their antioxidant capacity through DPPH and cyclic voltammetry analyses, with some compounds showing remarkable activity. mdpi.com These findings underscore the importance of the benzofuran scaffold in designing potent antioxidants. The specific free radical scavenging capacity of this compound itself has not been extensively detailed in the reviewed literature, but the consistent antioxidant activity across various derivatives suggests its potential in this area.

Other Noteworthy Biological Activities

Beyond anti-inflammatory and antioxidant effects, the benzofuran nucleus is a key pharmacophore in compounds developed for a range of other therapeutic applications. mdpi.commdpi.com

Several studies have highlighted the potential of benzofuran derivatives in managing hyperglycemia. Ethyl acetate- and n-butanol-soluble fractions from the leaves of Morus insignis, which contain 2-arylbenzofuran derivatives, demonstrated significant hypoglycemic activity in streptozotocin (B1681764) (STZ)-induced hyperglycemic rats. nih.govjst.go.jpresearchgate.net

Furthermore, arylbenzofurans isolated from the root bark of Morus mesozygia have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.orgresearchgate.net The isolated compounds, including a new derivative named 7-(3-hydroxy-3-methylbutyl)moracin M, showed significantly lower IC₅₀ values against α-glucosidase compared to the standard drug acarbose (B1664774), while showing no activity against α-amylase, suggesting a selective mechanism of action. frontiersin.orgresearchgate.net

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| 7-(3-hydroxy-3-methylbutyl)moracin M | 16.9 | >300 |

| Moracin P | 16.6 | >300 |

| Moracin M | 40.9 | >300 |

| Acarbose (Reference) | 486 | 8.7 |

The benzofuran scaffold has been explored for its potential in pain management. africaresearchconnects.com Studies on benzofuran-type stilbenes, such as moracin O and moracin P, have demonstrated significant analgesic activity by inhibiting acetic acid-induced writhing in animal models. nih.gov This effect is believed to be mediated, in part, through the metabotropic glutamate (B1630785) receptor 1 (mGluR₁) pathway. nih.gov

In another study, a novel synthesized benzofuran chalcone, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, was evaluated for its analgesic effects using the formalin and hot-plate tests in mice. researchgate.net The compound induced significant antinociceptive effects in both the neurogenic (first phase) and inflammatory (second phase) stages of the formalin test, as well as in the thermal pain model of the hot-plate test. researchgate.net

| Compound / Derivative | Analgesic Test | Key Finding |

|---|---|---|

| Moracin O and Moracin P | Acetic Acid-Induced Writhing | Remarkable inhibition of pain response. nih.gov |

| (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one (25 mg/kg) | Formalin Test (First Phase) | 42.6% analgesia. researchgate.net |

| (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one (25 mg/kg) | Formalin Test (Second Phase) | 87.7% inhibition. researchgate.net |

| (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one (25 mg/kg) | Hot Plate Test (45 min) | 20.2% analgesia. researchgate.net |

The potential of benzofuran derivatives to protect neuronal cells from damage and degeneration is an active area of research. A study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their ability to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity. koreascience.krnih.govresearchgate.net

Several of the synthesized compounds offered considerable protection. Notably, the derivative with a methyl (-CH₃) substitution exhibited the most potent neuroprotective action, with efficacy nearly comparable to the well-known NMDA antagonist memantine. koreascience.krnih.govresearchgate.net Another derivative with a hydroxyl (-OH) substitution also showed marked anti-excitotoxic effects. koreascience.krnih.govresearchgate.net These results suggest that specific substitutions on the benzofuran ring are crucial for neuroprotective activity against excitotoxic damage.

| Compound | Concentration (µM) | Neuronal Cell Viability (%) vs. NMDA Injury |

|---|---|---|

| Control | - | 100 ± 4.5 |

| NMDA (100 µM) | - | 54.2 ± 3.8 |

| Benzofuran-2-carboxamide derivative (with -CH₃) | 30 | 85.7 ± 5.1 |

| Benzofuran-2-carboxamide derivative (with -OH) | 100 | 78.9 ± 4.6 |

| Memantine (Reference) | 30 | 89.5 ± 6.2 |

Antiviral Activity

Derivatives of the benzofuran structure have been identified as a promising class of antiviral agents with a broad spectrum of activity. Research has demonstrated the efficacy of these compounds against both DNA and RNA viruses. bdpsjournal.org A recent study in 2024 identified certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. doaj.org By activating STING, these compounds induce the production of Type I interferons (IFN-I), leading to a host-mediated antiviral state. doaj.org

Specific investigations have revealed potent activity against coronaviruses. Several derivatives were shown to inhibit the replication of human coronavirus 229E (HCoV-229E) and, notably, SARS-CoV-2 at nanomolar concentrations in various human cell lines, including BEAS-2B and Calu-3. doaj.org The antiviral effect was confirmed to be IFN-dependent, as the compounds were inactive in Vero E6 cells, which are deficient in IFN production. doaj.org

Earlier studies also highlighted the antiviral potential of other benzofuran derivatives. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against the respiratory syncytial virus (RSV) in HeLa cells. bdpsjournal.org Another compound, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. bdpsjournal.org A derivative found in the plant Eupatorium adenophorum demonstrated activity against RSV strains with IC50 values of 2.3 µM and 2.8 µM. nih.gov

| Derivative Class/Compound | Target Virus | Cell Line | Activity/Potency |

| STING Agonist Benzofurans | SARS-CoV-2 | BEAS-2B, Calu-3 | Nanomolar concentrations |

| STING Agonist Benzofurans | Human coronavirus 229E | BEAS-2B, MRC-5 | EC50 values in µM range |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity noted |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | Specific activity noted |

| Natural Benzofuran (from E. adenophorum) | Respiratory Syncytial Virus (RSV) | Not specified | IC50 = 2.3 µM - 2.8 µM |

Anti-Acetylcholine Activity

Benzofuran-based molecules have been extensively investigated as potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). pharmatutor.orgrsc.org The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a primary therapeutic strategy for managing symptoms of Alzheimer's disease. pharmatutor.orgrsc.org

A series of novel benzofuran-based compounds demonstrated promising in vitro acetylcholinesterase inhibitory activity, with compounds 7c and 7e exhibiting IC50 values of 0.058 µM and 0.086 µM, respectively, which are comparable to the standard drug donepezil (B133215) (IC50 = 0.049 µM). researchgate.net Further studies on 2-arylbenzofuran derivatives also identified potent dual inhibitors of both cholinesterases and β-secretase (BACE1), another key enzyme in Alzheimer's pathology. pharmatutor.orgnih.gov One such compound showed an AChE inhibition IC50 value of 0.086 µM, similar to donepezil. pharmatutor.orgnih.gov

Research has also focused on derivatives that show selectivity for BChE, which becomes more prominent in the later stages of Alzheimer's disease. rsc.org A study of 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis found several compounds with potent and selective BChE inhibitory activity, with IC50 values ranging from 2.5 to 32.8 µM, surpassing the potency of the positive control, galantamine (IC50 = 35.3 µM). rsc.org Another class, benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halides, were found to be potent BChE inhibitors with IC50 values in the range of 0.054–2.7 µM. mdpi.com

| Derivative Class/Compound | Target Enzyme | IC50 Value (µM) | Reference Compound |

| Benzofuran derivative 7c | Acetylcholinesterase (AChE) | 0.058 | Donepezil (0.049 µM) |

| Benzofuran derivative 7e | Acetylcholinesterase (AChE) | 0.086 | Donepezil (0.049 µM) |

| 2-Arylbenzofuran derivative | Acetylcholinesterase (AChE) | 0.086 | Donepezil (0.085 µM) |

| 2-Arylbenzofurans (from Cortex Mori Radicis) | Butyrylcholinesterase (BChE) | 2.5 - 32.8 | Galantamine (35.3 µM) |

| Benzofuran-2-carboxamide derivatives | Butyrylcholinesterase (BChE) | 0.054 - 2.7 | Not specified |

Antidepressant and Anticonvulsant Effects

The benzofuran scaffold has been explored for its potential to modulate central nervous system (CNS) activity, leading to the development of derivatives with antidepressant and anticonvulsant properties. researchgate.net

In the realm of antidepressant research, a series of 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives were synthesized and evaluated. nih.gov In the forced swimming test, a common preclinical model for antidepressant activity, compounds 6c and 6d were particularly effective. nih.gov At a dose of 50 mg/kg, they reduced the time of immobility by 42.85% and 38.09%, respectively. nih.gov This effect was comparable to the standard drug fluoxetine, which reduced immobility time by 45.23% at a 32 mg/kg dose. nih.gov

For anticonvulsant activity, various benzofuran derivatives have shown significant efficacy in animal models of seizures. bdpsjournal.orgresearchgate.net A study involving benzofuran derivatives with thiosemicarbazide (B42300) or thiazolidin-4-one moieties found several compounds that provided 100% protection against subcutaneous pentylenetetrazole (scPTZ)-induced seizures in mice at a dose of 300 mg/kg. bdpsjournal.org Pre-treatment with the most active of these compounds also significantly increased the latency for clonic and tonic seizures induced by 4-aminopyridine (B3432731) and prevented death, indicating a neuroprotective effect. bdpsjournal.org Other research has also confirmed the anticonvulsant potential of newly synthesized heterocycles based on the 2-bromoacetylbenzofuran structure. researchgate.netscienceopen.com

| Activity | Derivative Class / Compound | Animal Model | Key Findings |

| Antidepressant | Pyridazin-3(2H)-one derivative 6c | Forced Swimming Test (mice) | 42.85% reduction in immobility time at 50 mg/kg |

| Antidepressant | Pyridazin-3(2H)-one derivative 6d | Forced Swimming Test (mice) | 38.09% reduction in immobility time at 50 mg/kg |

| Anticonvulsant | Thiazolidin-4-one substituted benzofurans | scPTZ-induced seizures (mice) | 100% protection at 300 mg/kg |

| Anticonvulsant | Thiazolidin-4-one substituted benzofurans | 4-aminopyridine-induced seizures (mice) | Increased seizure latency and prevented death |

Anti-HIV Activity

The benzofuran nucleus is a key structural motif in the design of novel anti-HIV agents. mdpi.com Research has led to the synthesis of various derivatives with inhibitory effects against the human immunodeficiency virus type 1 (HIV-1). nih.govmdpi.comscilit.com

One study focused on the synthesis of 3-benzoylbenzofurans and their subsequent conversion to pyrazole derivatives. scilit.com Both classes of compounds were investigated for their inhibitory effects on the HIV life cycle. The 3-benzoylbenzofuran derivative 4b and the pyrazole derivative 5f emerged as potent inhibitors. scilit.com Compound 4b showed an IC50 value of 0.49 µM against the Q23 pseudovirus and 0.12 µM against the CAP210 pseudovirus. scilit.com The pyrazole derivative 5f had IC50 values of 0.39 µM and 1.00 µM against the Q23 and CAP210 pseudoviruses, respectively. scilit.com A significant advantage noted was that converting the benzofuran scaffold to a pyrazole decreased the cytotoxicity of the compounds. scilit.com

Another investigation into a novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems also identified compounds with anti-HIV activity. nih.govmdpi.com Compound 5c and compound 9a produced a significant reduction in the viral cytopathic effect, with compound 9a being confirmed to have moderate anti-HIV activity. nih.govmdpi.com

| Derivative Class/Compound | HIV Strain/Assay | IC50 Value / Activity |

| 3-Benzoylbenzofuran (4b) | Q23 pseudovirus | 0.49 µM |

| 3-Benzoylbenzofuran (4b) | CAP210 pseudovirus | 0.12 µM |

| Pyrazole derivative (5f) | Q23 pseudovirus | 0.39 µM |

| Pyrazole derivative (5f) | CAP210 pseudovirus | 1.00 µM |

| Thiazolidin-4-one (5c) | Viral Cytopathic Effect | 93.19% reduction |

| 2-thioxo-2,3-dihydro-thiazole (9a) | Viral Cytopathic Effect | 59.55% reduction (moderate activity) |

Anti-diabetic Activity

A significant area of investigation for benzofuran derivatives is their potential as anti-diabetic agents, primarily through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. Inhibiting these enzymes delays carbohydrate digestion and glucose absorption, thereby managing postprandial hyperglycemia.

Numerous studies have reported benzofuran derivatives with potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose. A series of hydroxylated 2-phenylbenzofurans were found to be highly active against α-glucosidase, with one compound (16 ) showing an IC50 value 167 times lower than that of acarbose. Similarly, a study on new benzofuran-1,3,4-oxadiazole hybrids found that all synthesized compounds were more potent than acarbose (IC50 = 750.0 µM), with IC50 values ranging from 40.7 to 173.6 µM. Another series of benzofuran-pyridazine derivatives showed remarkable inhibitory potential greater than 89% against the α-glucosidase enzyme, compared to 42.50% for acarbose. researchgate.net

Research on benzofuran Schiff bases also identified potent dual inhibitors of α-amylase and α-glucosidase, with one analog exhibiting IC50 values of 1.10 µM (α-amylase) and 1.40 µM (α-glucosidase), significantly more potent than acarbose (IC50 = 11.50 µM and 12.20 µM, respectively).

| Derivative Class | Target Enzyme | Potency / IC50 Range (µM) | Comparison to Acarbose |

| Hydroxylated 2-phenylbenzofurans | α-Glucosidase | One compound was 167x more active | Significantly more potent |

| Benzofuran-1,3,4-oxadiazoles | α-Glucosidase | 40.7 - 173.6 | ~4 to 18-fold more potent |

| Benzofuran-pyridazine derivatives | α-Glucosidase | >89% inhibition | Acarbose showed 42.5% inhibition |

| Benzofuran Schiff bases | α-Amylase | 1.10 - 24.60 | Most potent analog was ~10x more active |

| Benzofuran Schiff bases | α-Glucosidase | 1.40 - 24.00 | Most potent analog was ~8x more active |

Anti-parasitic Activity

Benzofuran derivatives have emerged as a promising scaffold for the development of novel anti-parasitic agents, with demonstrated activity against protozoan parasites such as Leishmania and Trypanosoma cruzi.

A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones were investigated for their antileishmanial activity. Compounds bearing a 5-nitroimidazole moiety showed moderate to prominent activity against Leishmania major promastigotes, with IC50 values ranging from 1.18 to 66.33 µM. These derivatives showed even more potent activity against Leishmania donovani axenic amastigotes, with one of the most active compounds, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n ), exhibiting an exceptionally low IC50 of 0.016 µM. The compounds displayed high selectivity, being significantly more toxic to the parasite than to mammalian macrophage cell lines.

The anti-parasitic action of benzofurans extends to Trypanosoma cruzi, the causative agent of Chagas disease. The well-known antiarrhythmic drug amiodarone, a benzofuran derivative, has been found to possess potent trypanocidal action. Its mechanism is believed to involve the disruption of the parasite's intracellular calcium homeostasis and inhibition of the ergosterol (B1671047) synthesis pathway, which is vital for the parasite's survival. Other synthetic benzofuran derivatives are being explored for similar mechanisms of action against various trypanosomatid species.

| Derivative Class/Compound | Target Parasite | Stage | IC50 Value (µM) |

| (Z)-2-(5-nitroimidazolylmethylene)-3(2H)-benzofuranones | Leishmania major | Promastigote | 1.18 - 66.33 |

| Compound 5n | Leishmania donovani | Axenic amastigote | 0.016 |

| Amiodarone | Trypanosoma cruzi | Not specified | Potent trypanocidal action |

Antiarrhythmic and Cardiovascular Applications

The benzofuran structure is central to several clinically significant cardiovascular drugs, most notably amiodarone, which is used in the treatment of ventricular and supraventricular arrhythmias. nih.gov This has spurred further research into novel benzofuran derivatives for various cardiovascular applications, including antiarrhythmic and hypotensive effects.

A study focused on the synthesis of various 5-aminobenzofuran derivatives found that specific structural features were key to potent antiarrhythmic activity against ouabain-induced ventricular arrhythmia in dogs. The most active compounds featured two methoxy (B1213986) groups at positions 4 and 7, a tertiary aminoethoxy side chain at position 6, and an N-methylurea group at position 5. Two long-acting derivatives from this class, 8j and 8m , showed advantages when compared to established antiarrhythmic drugs like quinidine (B1679956) and disopyramide.

Another line of research described the synthesis of aminoalkanol ethers of 2-acetyl-7-hydroxy-6-methoxy-3-methylbenzofuran. Several of these compounds were found to exert both antiarrhythmic and hypotensive effects. Furthermore, the benzofuran N-acylhydrazone compound, LASSBio-2090, has been shown to alleviate metabolic disturbances and cardiomyopathy in a diabetic rat model. It improved insulin (B600854) sensitivity and preserved cardiac and vascular function, highlighting its potential for treating cardiovascular complications associated with type 2 diabetes.

| Derivative Class/Compound | Application | Animal Model | Key Findings |

| 5-Aminobenzofuran derivatives (8j, 8m) | Antiarrhythmic | Dog (ouabain-induced arrhythmia) | Long-acting; advantageous compared to quinidine |

| Aminoalkanol ethers of benzofuran | Antiarrhythmic, Hypotensive | Not specified | Exerted expected antiarrhythmic and hypotensive effects |

| LASSBio-2090 | Cardioprotective | Diabetic Rat (ZDF) | Alleviated cardiomyopathy, improved cardiac and vascular function |

| Amiodarone | Antiarrhythmic | Clinical Use | Treatment of ventricular and supraventricular arrhythmias |

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes that catalyzes the attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and the structural integrity of proteins. Consequently, NMT has emerged as a promising target for the development of antifungal and anticancer agents.

Research into benzofuran-based compounds has led to the discovery of potent inhibitors of NMT, particularly against the enzyme from the pathogenic fungus Candida albicans (CaNMT). The design and synthesis of these inhibitors have often been guided by the crystal structure of CaNMT complexed with lead benzofuran compounds. nih.govlookchem.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of these benzofuran derivatives. For instance, modifications at the C-4 side chain of a lead compound resulted in the identification of a potent and selective CaNMT inhibitor, RO-09-4609. nih.gov Further optimization of the C-2 substituent of the benzofuran ring led to the discovery of compounds with in vivo antifungal activity. pharmatutor.orgsemanticscholar.org

The inhibitory activities of several benzofuran derivatives against both human NMT (hNMT) and CaNMT have been evaluated, with some compounds showing significant potency and selectivity for the fungal enzyme. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.gov

The benzofuran moiety has been identified as a core structural feature in several PTP1B inhibitors. nih.gov In particular, 2-arylbenzofuran analogs isolated from the root bark of Morus alba have demonstrated potent inhibitory activity against PTP1B. nih.gov

Detailed investigations into the structure-activity relationships of these 2-arylbenzofurans have provided insights into the key structural features required for potent inhibition. These studies have examined the influence of various substituents on the benzofuran and aryl rings, highlighting the importance of specific groups for enhanced activity. nih.gov For instance, among a series of tested 2-arylbenzofuran analogs, mulberrofuran D2 (MD2) exhibited the strongest inhibitory activity. nih.gov The inhibitory potency of these compounds suggests that the 2-arylbenzofuran scaffold is a promising starting point for the development of novel PTP1B inhibitors. nih.gov

Furthermore, a series of hydroxy benzofuran methyl ketones and their derivatives have been synthesized and evaluated as PTP1B inhibitors, showing good inhibitory activity. nih.gov

Mechanistic Insights into Biological Actions

Induction of Apoptosis and Cell Death Pathways

A significant body of evidence points to the ability of benzofuran (B130515) derivatives to trigger apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govsemanticscholar.org This process is crucial for eliminating damaged or cancerous cells and is a primary target for many anticancer therapies. The mechanisms identified involve multiple interrelated cellular processes, including the activation of specific enzymes and changes in cell membrane composition.

The induction of apoptosis by benzofuran derivatives is frequently mediated through caspase-dependent pathways. nih.govsemanticscholar.org Caspases are a family of protease enzymes that act as key executioners of the apoptotic process. nih.gov Their activation occurs through a cascade, where initiator caspases (like caspase-8 and -9) cleave and activate effector caspases (like caspase-3 and -7), which in turn cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Studies have shown that treatment with benzofuran derivatives leads to the activation of caspase-3. nih.gov This activation is a central event in the apoptotic cascade. One of the key substrates for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). The cleavage of the 116-kDa PARP protein into an 85-kDa fragment is a well-established hallmark of apoptosis. Research confirms that a synthetic benzofuran derivative known as Benfur increases the cleavage of PARP in a concentration-dependent manner in Jurkat T lymphocytes. nih.gov This caspase-mediated activity underscores a primary mechanism by which these compounds eliminate cancer cells. researchgate.net

The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov The intrinsic pathway, which involves the release of cytochrome c from mitochondria, appears to be activated by some benzofuran derivatives, leading to the formation of the apoptosome and subsequent activation of caspase-9. nih.govmdpi.com

| Event | Description | Supporting Evidence |

|---|---|---|

| Caspase Activation | Activation of key executioner enzymes, particularly caspase-3 and caspase-7. nih.govnih.gov | Observed increase in caspase-3 activity in Jurkat cells treated with the benzofuran derivative Benfur. nih.gov Confirmed through Caspase-Glo 3/7 assays for other derivatives. nih.govsemanticscholar.org |

| PARP Cleavage | Cleavage of the 116-kDa PARP protein into an 85-kDa fragment by active caspases. nih.gov | Concentration-dependent increase in cleaved PARP in Jurkat cells. nih.gov |

| Mitochondrial Pathway Involvement | Release of cytochrome c from mitochondria, leading to the activation of the intrinsic apoptotic pathway. mdpi.com | Evidence indicates the mitochondrial pathway is activated by certain benzofuran derivatives. mdpi.com |

A key early event in apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer leaflet. This externalization of PS serves as an "eat me" signal for phagocytic cells to clear the apoptotic cell. The analysis of PS distribution is therefore a reliable method to confirm the induction of apoptosis. nih.gov

To verify the pro-apoptotic potential of novel 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, researchers have analyzed phosphatidylserine distribution in K562 human leukemia cells. nih.gov This is typically performed using Annexin V, a protein that has a high affinity for PS, conjugated to a fluorescent tag like FITC. nih.gov The results from such Annexin V-FITC tests have confirmed that these benzofuran derivatives effectively induce apoptosis in cancer cells. nih.govsemanticscholar.org

In addition to apoptosis, autophagy is another cellular process implicated in the mechanism of action of benzofuran derivatives. nih.govsemanticscholar.org Autophagy is a catabolic process where the cell degrades its own components within lysosomes. nih.gov It can function as a survival mechanism under stress, but it can also lead to a form of programmed cell death known as autophagic cell death. nih.gov

The anticancer effects of some benzofuran compounds have been linked to the effective induction of cell death mediated by autophagy. nih.govsemanticscholar.org This suggests that these molecules can trigger multiple cell death pathways. The interplay between autophagy and apoptosis is complex; autophagy can sometimes act as a precursor to apoptosis or function as an independent cell death mechanism. nih.gov The ability of benzofuran derivatives to engage this pathway represents another facet of their potential as anticancer agents.

Modulation of Cellular Signaling Pathways

Beyond directly triggering cell death programs, derivatives of 1-(Benzofuran-5-yl)ethanone also modulate key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. nih.gov Microtubules play a critical role in cell division by forming the mitotic spindle, which segregates chromosomes. researchgate.net Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as it can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis. researchgate.net

Several studies have identified tubulin as a molecular target for certain benzofuran derivatives. nih.govsemanticscholar.org These compounds have been shown to inhibit tubulin polymerization, thereby disrupting the formation and function of microtubules. nih.govsemanticscholar.org This anti-tubulin activity positions these derivatives as potent antimitotic agents, capable of halting the proliferation of cancer cells. nih.gov The mechanism is a promising approach for the development of innovative cancer therapies. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. nih.govresearchgate.net Overexpression or mutation of EGFR is common in many cancers, including non-small-cell lung cancer, leading to sustained signaling that drives tumor growth. nih.gov Therefore, inhibiting the kinase activity of EGFR is a major focus of targeted cancer therapy. researchgate.net

Research has demonstrated that certain benzofuran derivatives, such as benzofuran-chalcone and benzofuran-indole hybrids, can act as potent inhibitors of EGFR-tyrosine kinase (EGFR-TK) phosphorylation. nih.govnih.gov By blocking the phosphorylation of EGFR-TK, these compounds prevent the downstream signaling cascade that promotes tumor cell proliferation and survival. nih.govnih.gov Some of these compounds are believed to exert their inhibitory effect by competing with ATP for its binding site in the kinase domain of the receptor. nih.gov This targeted inhibition of a key oncogenic driver highlights another significant mechanism contributing to the anticancer properties of the benzofuran scaffold.

| Signaling Pathway/Target | Mechanism of Action | Cellular Outcome |

|---|---|---|

| Tubulin Polymerization | Binds to tubulin, preventing its polymerization into microtubules. nih.govsemanticscholar.org | Disruption of mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis. researchgate.net |

| EGFR-TK Phosphorylation | Inhibits the kinase activity of EGFR, blocking its autophosphorylation. nih.govnih.gov | Inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis. researchgate.net |

Histone Deacetylase Enzyme Inhibition

The benzofuran scaffold is a structural component of certain molecules designed as Histone Deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Their inhibition can reactivate tumor suppressor genes.

Studies have shown that newly synthesized benzofuranone derivatives possess HDAC inhibitory activity. Specifically, benzamide derivatives of this class exhibited micromolar antiproliferative and HDAC inhibitory effects, while related hydroxamic acids were identified as potent, nanomolar inhibitors of HDACs. Further research into HDAC inhibitors with novel chemotypes has identified a class with a benzoylhydrazide scaffold that demonstrates selectivity for class I HDACs (HDAC1, 2, and 3) nih.gov. These compounds act as competitive inhibitors with a characteristic fast-on/slow-off binding mechanism to the enzyme nih.gov. The lead compound from this class, UF010, was shown to inhibit cancer cell proliferation by altering global protein acetylation and gene expression, which in turn activates tumor suppressor pathways nih.gov.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them important targets for anti-cancer therapies nih.govmdpi.com. Several derivatives of benzofuran have been investigated for their anti-angiogenic properties.

One study synthesized a series of novel benzofuran-based chalcone (B49325) derivatives and evaluated their anti-tumor activity as potential VEGFR-2 inhibitors nih.gov. The preliminary mechanism study indicated that a lead compound from this series could effectively inhibit VEGFR-2 nih.gov. For instance, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one demonstrated potent anti-VEGFR-2 activity with an IC50 value of 1.00 x 10⁻³ µM, which was more potent than the reference drug Sorafenib (IC50 = 2.00 x 10⁻³ µM) researchgate.net. Molecular docking studies suggest these compounds may bind effectively to the VEGFR-2 target nih.gov. Additionally, a quinazoline-benzofuran derivative, Fruquintinib, is a highly selective kinase inhibitor of VEGFRs with potent anti-angiogenic activities nih.gov.

Cell Cycle Arrest Induction

The regulation of the cell cycle is a fundamental process, and its disruption is a hallmark of cancer. Inducing cell cycle arrest in cancer cells is a key strategy for many chemotherapeutic agents frontiersin.org. Various benzofuran derivatives have been shown to halt cell cycle progression, often at the G2/M checkpoint, preventing mitosis and leading to cell death nih.govmanipal.edu.

A synthetic benzofuran lignan derivative, referred to as Benfur, was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle at concentrations as low as 100 nM nih.gov. This arrest was associated with an increase in the levels of p21, p27, and cyclin B nih.gov. The effect was found to be predominantly dependent on the p53 tumor suppressor protein nih.govnih.gov. Similarly, other chalcone derivatives have been shown to induce significant G2/M arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines mdpi.com. This effect was linked to the generation of reactive oxygen species and subsequent DNA damage mdpi.com.

| Compound Class | Cell Line | Effect | Concentration | Citation |

| Benzofuran Lignan (Benfur) | Jurkat T-cells | ~65% increase of live cells in G2/M phase | 100 nM | nih.gov |

| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | Significant G2/M arrest | Varies (12-48h treatment) | mdpi.com |

| Chalcone Derivative 1C | A2780cis (Resistant Ovarian Cancer) | Significant G2/M arrest | Varies (12-48h treatment) | mdpi.com |

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses and cell survival nih.govmdpi.com. Its aberrant activation is linked to many chronic inflammatory diseases and cancers. The benzofuran lignan derivative Benfur has been shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells nih.gov. The mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB nih.gov. While Benfur-mediated cell death is predominantly p53-dependent, partial cell death effects were observed due to the inhibition of NF-κB nih.govnih.gov.

Other studies have synthesized heterocyclic/benzofuran hybrids and found they exhibit anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways nih.govmdpi.com. A lead compound, 5d, was shown to significantly inhibit the phosphorylation levels of key proteins in these pathways, including IKKα/IKKβ, IκBα, and p65, in a dose-dependent manner mdpi.com.

Effects on Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling or, at high levels, cause cellular damage. Benzofuran derivatives have been shown to modulate ROS levels, which can contribute to their anticancer effects mdpi.com.

A study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone found that the most active compounds had pro-oxidative effects, increasing ROS levels in K562 cancer cells, particularly after 12 hours of incubation mdpi.comnih.gov. This ROS generation is believed to contribute to the induction of apoptosis in these cells mdpi.comnih.gov. For example, benzofuran derivatives ACDB and BL-038 have been reported to induce apoptosis in human chondrosarcoma cells through ROS generation and subsequent mitochondrial dysfunction nih.gov.

| Compound | Cell Line | Incubation Time | Result | Citation |

| Compound 6 | K562 | 12 h | Increased ROS generation | nih.gov |

| Compound 8 | K562 | 12 h | Increased ROS generation | nih.gov |

Cytokine Secretion Modulation (e.g., Interleukin-6 (IL-6))

Cytokines are small proteins crucial for controlling the growth and activity of other immune system cells and blood cells. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that has been implicated in the tumor microenvironment and chemoresistance. Certain benzofuran derivatives have demonstrated the ability to modulate the secretion of IL-6.

In a study involving derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, two compounds significantly reduced the concentration of IL-6 in the culture medium of K562 leukemia cells after 72 hours of exposure nih.gov. Another study on heterocyclic/benzofuran hybrids also showed that a lead compound could down-regulate the secretion of pro-inflammatory factors, including IL-6, both in vitro and in vivo mdpi.com.

| Compound | Cell Line | Treatment Duration | IL-6 Reduction | Citation |

| Compound 6 | K562 | 72 h | 50% | nih.gov |

| Compound 8 | K562 | 72 h | 40% | nih.gov |

| Compound 5d | RAW264.7 | Dose-dependent | Significant down-regulation | mdpi.com |

Receptor and Enzyme Binding Studies

The biological activities of benzofuran derivatives are also defined by their ability to bind to specific protein receptors and enzymes.